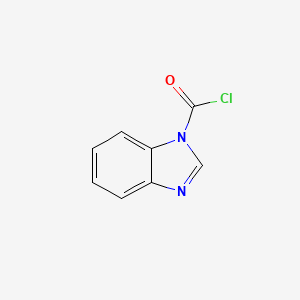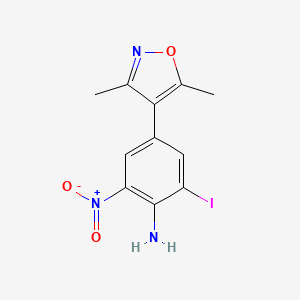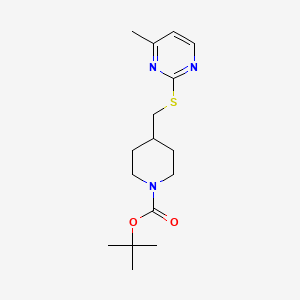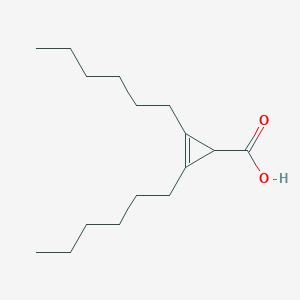![molecular formula C30H31NO11 B13969739 1,2,3-Benzenetricarboxylic acid, 5-[3-methoxy-1-(methoxycarbonyl)-3-oxopropoxy]-4-(4,6,8-trimethyl-2-quinolinyl)-, trimethyl ester CAS No. 50939-70-3](/img/structure/B13969739.png)
1,2,3-Benzenetricarboxylic acid, 5-[3-methoxy-1-(methoxycarbonyl)-3-oxopropoxy]-4-(4,6,8-trimethyl-2-quinolinyl)-, trimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Benzenetricarboxylic acid, 5-[3-methoxy-1-(methoxycarbonyl)-3-oxopropoxy]-4-(4,6,8-trimethyl-2-quinolinyl)-, trimethyl ester is a complex organic compound It is characterized by its intricate structure, which includes multiple functional groups such as carboxylic acids, esters, and quinoline derivatives
Métodos De Preparación
The synthesis of 1,2,3-Benzenetricarboxylic acid, 5-[3-methoxy-1-(methoxycarbonyl)-3-oxopropoxy]-4-(4,6,8-trimethyl-2-quinolinyl)-, trimethyl ester involves multiple steps. The synthetic route typically starts with the preparation of the quinoline derivative, followed by the introduction of the benzenetricarboxylic acid moiety. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions in controlled environments to maintain the purity and yield of the compound.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can modify the ester groups, leading to the formation of alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, to introduce new functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2,3-Benzenetricarboxylic acid, 5-[3-methoxy-1-(methoxycarbonyl)-3-oxopropoxy]-4-(4,6,8-trimethyl-2-quinolinyl)-, trimethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The ester groups can undergo hydrolysis, releasing active carboxylic acids that further interact with biological systems.
Comparación Con Compuestos Similares
Similar compounds include other benzenetricarboxylic acid derivatives and quinoline-based esters. Compared to these, 1,2,3-Benzenetricarboxylic acid, 5-[3-methoxy-1-(methoxycarbonyl)-3-oxopropoxy]-4-(4,6,8-trimethyl-2-quinolinyl)-, trimethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- 1,2,3-Benzenetricarboxylic acid derivatives
- Quinoline-based esters
This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
50939-70-3 |
|---|---|
Fórmula molecular |
C30H31NO11 |
Peso molecular |
581.6 g/mol |
Nombre IUPAC |
trimethyl 5-(1,4-dimethoxy-1,4-dioxobutan-2-yl)oxy-4-(4,6,8-trimethylquinolin-2-yl)benzene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C30H31NO11/c1-14-9-16(3)26-17(10-14)15(2)11-19(31-26)24-20(42-21(28(34)39-6)13-22(32)37-4)12-18(27(33)38-5)23(29(35)40-7)25(24)30(36)41-8/h9-12,21H,13H2,1-8H3 |
Clave InChI |
HBIPRWRUASCNJH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=C(C=C(C(=C3C(=O)OC)C(=O)OC)C(=O)OC)OC(CC(=O)OC)C(=O)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


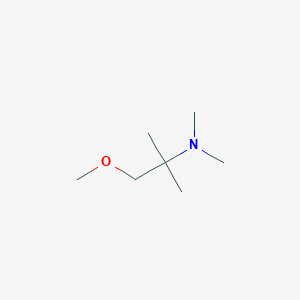
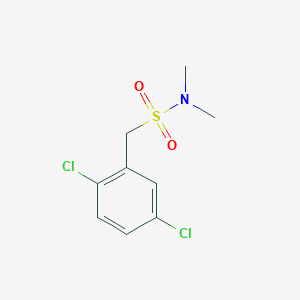
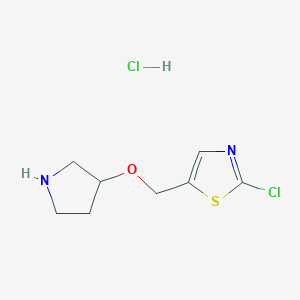
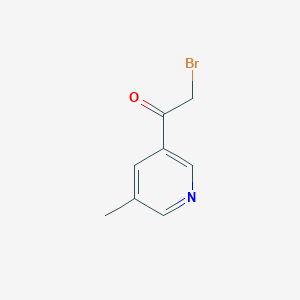
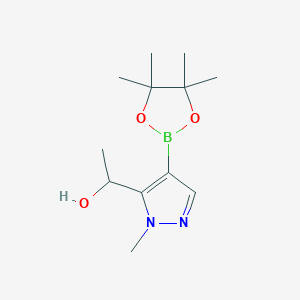

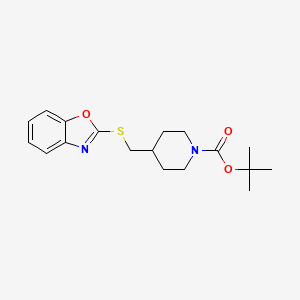
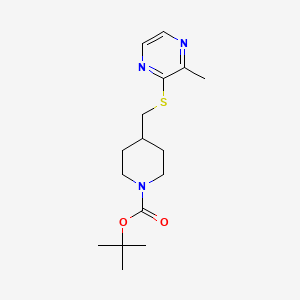
![3-[(1,3-Thiazol-2-ylamino)methylidene]oxolan-2-one](/img/structure/B13969710.png)
